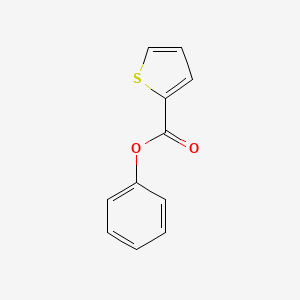

Phenyl thiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCUTHKQTIKRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl Thiophene 2 Carboxylate and Its Derivatives

Direct Synthesis Approaches to Phenyl Thiophene-2-carboxylate (B1233283)

Direct synthesis methods offer an efficient route to phenyl thiophene-2-carboxylate by minimizing the number of synthetic steps. These approaches typically involve the formation of the carboxylic acid or ester functionality directly on a pre-existing thiophene (B33073) ring.

Direct Carboxylation of Thiophene with CO2 in Base-Mediated Systems

The direct carboxylation of thiophene using carbon dioxide (CO2) as a C1 building block represents an atom-economical and environmentally conscious approach. researchgate.net This reaction is typically performed in a base-mediated system to facilitate the deprotonation of the weakly acidic C-H bond of thiophene. researchgate.netmdpi.com

Research has demonstrated that a solvent-free medium containing a mixture of carbonate and carboxylate salts can effectively promote this reaction. researchgate.netmdpi.com The combination of these bases exhibits a synergistic effect in the carboxylation process. mdpi.com Among various carboxylate salts tested, cesium pivalate (B1233124) has been identified as a particularly effective base additive. researchgate.netmdpi.com

The proposed mechanism for this carboxylation involves two main steps:

Proton Abstraction: The base medium facilitates the cleavage of the C-H bond in thiophene, leading to the formation of a carbanion. researchgate.netmdpi.com

CO2 Insertion: The resulting carbon-centered nucleophile then attacks the electrophilic carbon of CO2, leading to the formation of a C-C bond and the thiophene carboxylate. researchgate.netmdpi.com

Density functional theory (DFT) calculations have suggested that the C-H activation step has a higher activation energy barrier than the subsequent CO2 insertion step. mdpi.comresearchgate.net This indicates that the deprotonation of the C-H bond is the rate-determining step of the reaction. mdpi.comresearchgate.net While this method directly yields the thiophene carboxylic acid, subsequent esterification with phenol (B47542) would be required to obtain the final this compound.

Table 1: Key Factors in the Direct Carboxylation of Thiophene with CO2

| Factor | Description | Significance |

| Base System | A mixture of carbonate and carboxylate salts (e.g., Cs2CO3 and cesium pivalate). mdpi.com | The mixed base system shows a synergistic effect, enhancing the efficiency of the carboxylation. mdpi.com |

| Reaction Medium | Typically conducted in a solvent-free, molten salt medium. mdpi.comcip.com.cn | Avoids the use of volatile organic solvents, making the process more environmentally friendly. |

| CO2 Pressure | The reaction is carried out under CO2 pressure. | CO2 serves as the carboxylating agent. |

| Temperature | Elevated temperatures are generally required. | Provides the necessary energy to overcome the activation barrier for C-H bond cleavage. |

Cross-Dehydrogenative Coupling Reactions for Phenol Ester Formation

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that involves the formation of a bond between two C-H bonds, typically with the aid of a metal catalyst and an oxidant. nih.gov In the context of synthesizing this compound, a hypothetical CDC reaction would involve the direct coupling of a C-H bond on the thiophene ring with the O-H bond of phenol.

While direct CDC for the formation of this compound is not extensively documented, related transformations provide insights into the potential of this approach. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed to synthesize various thiophene-based derivatives. nih.gov Additionally, Ir-catalyzed regioselective B–H/C–H dehydrogenative cross-coupling of o-carborane (B102288) with thiophenes has been achieved, demonstrating the feasibility of C-H activation on the thiophene ring. rsc.org

The general mechanism for a metal-catalyzed CDC reaction often involves:

C-H Activation: The metal catalyst activates a C-H bond on one of the substrates.

Oxidative Addition/Reductive Elimination: A series of oxidative addition and reductive elimination steps lead to the formation of the new bond.

The development of a direct CDC method for the synthesis of this compound would be a significant advancement, offering a highly efficient and step-economical route to this class of compounds.

Multi-Step Synthesis Pathways for Substituted Phenyl Thiophene-2-carboxylates

Multi-step syntheses provide access to a wide range of substituted phenyl thiophene-2-carboxylates, allowing for precise control over the substitution pattern on both the thiophene and phenyl rings. These pathways often involve the construction of the thiophene ring as a key step.

Gewald Reaction-Based Syntheses of Amino Thiophene Carboxylates

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The key steps in the Gewald reaction mechanism are:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile intermediate. wikipedia.orgresearchgate.net

Sulfur Addition and Cyclization: Elemental sulfur adds to the reaction mixture, followed by cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

The resulting 2-aminothiophene-3-carboxylates are valuable intermediates that can be further modified. researchgate.netthieme-connect.comumich.edu For instance, the amino group can be diazotized and subsequently replaced with other functional groups, or it can be used to direct further reactions. The carboxylate group can then be converted to the corresponding phenyl ester.

Table 2: Components of the Gewald Reaction

| Component | Role | Examples |

| Carbonyl Compound | Provides the carbon backbone for the thiophene ring. | Ketones, Aldehydes. wikipedia.org |

| α-Cyanoester | Contributes the cyano and ester functionalities. | Ethyl cyanoacetate, Methyl cyanoacetate. researchgate.net |

| Elemental Sulfur | Acts as the sulfur source for the thiophene ring. | S8. |

| Base | Catalyzes the condensation and cyclization steps. | Amines (e.g., morpholine, piperidine). umich.edu |

Fiesselmann Reaction for Thiophene Ring Closure

The Fiesselmann thiophene synthesis is a name reaction that allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikiwand.com This reaction involves the condensation of thioglycolic acid or its derivatives with α,β-acetylenic esters in the presence of a base. wikiwand.comderpharmachemica.comyoutube.com

The mechanism of the Fiesselmann reaction proceeds through the following steps:

Michael Addition: The thioglycolate anion undergoes a Michael addition to the α,β-acetylenic ester.

Cyclization: The resulting intermediate then undergoes an intramolecular condensation to form the thiophene ring. wikiwand.com

The 3-hydroxy group on the resulting thiophene can be further functionalized, and the carboxylic acid at the 2-position can be esterified with phenol to yield the desired this compound derivative. Variations of the Fiesselmann synthesis, such as using a cyclic β-ketoester and thioglycolic acid, have also been developed. wikiwand.com

Utilization of 2-Ylidene-4-thiazolidinones as Precursors

2-Ylidene-4-thiazolidinones are versatile precursors for the synthesis of various heterocyclic compounds, including substituted thiophenes. uot.edu.lyijera.comnih.gov For example, 3-amino-2-thiophenecarboxamides can be synthesized from 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. uot.edu.lyijera.com These carboxamides can then be employed in the synthesis of a variety of thiophene derivatives. uot.edu.lyijera.com

The synthesis of these thiophene derivatives from 2-ylidene-4-thiazolidinones often involves a ring-opening and recyclization sequence. The thiazolidinone ring acts as a synthon for a portion of the thiophene ring. The resulting amino and carboxamide functionalities on the thiophene ring provide handles for further chemical transformations to introduce the desired substituents and to form the phenyl ester.

Iodolactonization of Alkynylthiophene-2-carboxylic Acids for Fused Heterocycles

The iodocyclization of 3-alkynylthiophene-2-carboxylic acids presents a direct and effective method for synthesizing fused heterocyclic systems, specifically iodinated thienopyranones. unipa.itresearchgate.net This reaction typically proceeds under mild conditions, utilizing molecular iodine (I₂) as the iodine source and a base such as sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (B52724) (MeCN). unipa.itresearchgate.net

The process is highly regioselective, favoring a 6-endo-dig cyclization pathway. unipa.itresearchgate.net This selectivity leads to the formation of 4-iodo-7H-thieno[2,3-c]pyran-7-ones in yields ranging from fair to excellent (65–96%). unipa.it The mechanism involves the formation of a halonium ion, which is then attacked by the nucleophilic oxygen of the carboxyl group to form the lactone ring. wikipedia.org The reaction conditions are generally mild, often carried out at temperatures between 25–40 °C. unipa.it The resulting iodinated heterocycles are valuable intermediates that can be further functionalized through palladium-catalyzed reactions like Suzuki and Sonogashira couplings.

Table 1: Synthesis of 4-iodo-7H-thieno[2,3-c]pyran-7-ones via Iodolactonization unipa.it

| Entry | R Group in Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4-iodo-2-phenyl-7H-thieno[2,3-c]pyran-7-one | 96 |

| 2 | p-Tolyl | 4-iodo-2-(p-tolyl)-7H-thieno[2,3-c]pyran-7-one | 94 |

| 3 | n-Butyl | 2-(n-butyl)-4-iodo-7H-thieno[2,3-c]pyran-7-one | 85 |

| 4 | Cyclohexyl | 2-cyclohexyl-4-iodo-7H-thieno[2,3-c]pyran-7-one | 88 |

Esterification Procedures for this compound Esters

The synthesis of this compound esters can be achieved through several standard esterification methods. Given the slow reaction of phenols with carboxylic acids, more reactive derivatives of the carboxylic acid are typically employed. libretexts.org

One common approach involves the conversion of thiophene-2-carboxylic acid into its more reactive acid chloride. This is often accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of dimethylformamide. google.com The resulting thiophene-2-carbonyl chloride is then reacted with a phenol in the presence of a base, such as triethylamine, to yield the desired phenyl ester. google.com

Alternatively, coupling agents can be used to facilitate the direct esterification of thiophene-2-carboxylic acid with phenols. Reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) can activate the carboxylic acid, enabling it to react with the phenol to form the ester. google.com The reaction can be accelerated by catalysts like sulfuric acid or by removing water from the reaction mixture to shift the equilibrium. google.com

Another documented method involves the reaction of thiophenes with a CCl₄–CH₃OH–catalyst system. This process is thought to proceed through the oxidation of methanol (B129727) to form intermediates that lead to the formation of methyl 2-thiophenecarboxylate. semanticscholar.org

Reactions Involving Active Methylene (B1212753) Compounds for Thiophene Scaffold Formation

The Gewald aminothiophene synthesis is a prominent multi-component reaction for forming the thiophene scaffold. organic-chemistry.orgwikipedia.orgpharmaguideline.com This reaction involves the condensation of a ketone or aldehyde with a compound containing an active methylene group (such as an α-cyanoester) in the presence of elemental sulfur and a base. organic-chemistry.orgwikipedia.org The outcome is a polysubstituted 2-aminothiophene. wikipedia.org

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound to form a stable olefin intermediate. wikipedia.orgthieme-connect.com The subsequent steps involve the addition of sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgthieme-connect.com The reaction is versatile and can be promoted by various bases. youtube.com Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal-catalyzed reactions are powerful tools for the synthesis and functionalization of thiophene rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Arylation of Thiophene-2-carboxylates

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of thiophene rings, creating a C-C bond between a thiophene derivative and an aryl group. rsc.orgrsc.orgntnu.no This palladium-catalyzed reaction typically couples a halo-thiophene (e.g., bromo- or iodothiophene) with an arylboronic acid or its ester. nih.govyoutube.com

The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or complexes with specialized ligands like XPhos, and a base (e.g., K₃PO₄, NaOH, or K₂CO₃). ntnu.noyoutube.comnih.gov The choice of base, solvent, and catalyst system can be crucial for optimizing the reaction yield, and each specific coupling pair may require fine-tuning of the conditions. ntnu.no The reaction is valued for its mild conditions and tolerance of a wide range of functional groups on both coupling partners. youtube.com

Table 2: Examples of Suzuki-Miyaura Coupling with Thiophene Derivatives

| Thiophene Substrate | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| (5-formylthiophen-2-yl)boronic acid | 4-bromoanisole | XPhos precatalysts | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | ntnu.no |

| Aryl Carbamates | Arylboronic acids | NiCl₂(PCy₃)₂ / K₃PO₄ | Biaryl product | nih.gov |

Stille Cross-Coupling for Thiophene-Thiophene Bond Formation

The Stille reaction is another pivotal palladium-catalyzed cross-coupling method used extensively in organic synthesis for forming C-C bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, such as a triflate. wikipedia.orgfiveable.meopenochem.org This method is particularly useful for creating aryl-thiophene or thiophene-thiophene linkages. rsc.org

The catalytic cycle of the Stille reaction consists of three main steps:

Oxidative Addition : The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate. fiveable.meopenochem.org

Transmetalation : The organic group from the organostannane (R'-SnBu₃) is transferred to the palladium center, displacing the halide. wikipedia.orgfiveable.me This is often the rate-determining step. acs.org

Reductive Elimination : The two organic groups (R and R') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orgfiveable.meopenochem.org

Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups. wikipedia.org However, a significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org Additives such as copper(I) salts can accelerate the reaction rate. harvard.edu

Copper-Catalyzed Approaches in Thiophene Carboxylate Synthesis

Copper-catalyzed reactions offer versatile and efficient pathways for synthesizing and functionalizing thiophene derivatives. Copper(I) thiophene-2-carboxylate (CuTC) itself is a key reagent and catalyst in various organic transformations. wikipedia.orgchemimpex.com It is particularly known for promoting Ullmann-type reactions, which involve the coupling of aryl halides. wikipedia.orgoakwoodchemical.com

Copper(I) salts, often in the absence of additional ligands, can effectively catalyze C-S bond formation between aryl iodides and thiols, providing a straightforward route to diaryl thioethers under relatively mild conditions. uu.nl Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of substituted thiophenes. For instance, CuI can catalyze the reaction between 1-bromoalkynes and Na₂S to produce 2,5-disubstituted thiophenes. mdpi.com

CuTC has also been employed to enhance other transition metal-catalyzed reactions. In modified Stille cross-couplings, CuTC facilitates the coupling of aryl stannates with alkenyl iodides under mild conditions. scispace.com It also promotes palladium-catalyzed couplings of thiol esters with boronic acids to synthesize ketones. scispace.comresearchgate.net These copper-mediated approaches are valued for their efficiency and applicability in constructing complex molecules containing the thiophene carboxylate motif. acs.orgsigmaaldrich.com

Advanced Synthetic Strategies

The synthesis of this compound and its derivatives has evolved beyond traditional batch methods, with advanced strategies offering improved efficiency, selectivity, and scalability. These modern approaches, including continuous flow chemistry and chemoselective methods, provide powerful tools for the precise construction of these valuable compounds.

Continuous Flow Chemistry Protocols for Thiophene-2-carboxylate Derivatives

Continuous flow chemistry has emerged as a safe, scalable, and highly efficient alternative to conventional batch processes for chemical synthesis. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and purities. This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. wiley.com

One notable application of flow chemistry is in the synthesis of thiophene-2-carboxylates. Researchers have developed one-pot flow synthesis protocols that minimize waste and energy consumption, aligning with the principles of green chemistry. researchgate.net These processes often involve the use of easily accessible polyfunctionalized starting materials to construct complex target molecules in a straightforward manner.

A key advantage of continuous flow systems is the ability to safely handle hazardous reagents and intermediates. For instance, the use of a tube-in-tube gas permeable membrane reactor allows for the efficient and safe use of gases like carbon dioxide (CO2) for carboxylation reactions. durham.ac.uk This setup circumvents the risks associated with high-pressure batch reactors, as the volume of gas within the reactor at any given time is minimal. durham.ac.uk In a typical setup, a stream of a Grignard reagent can be combined with a solvent stream and introduced into the reactor pressurized with CO2, leading to the formation of the corresponding carboxylic acid. durham.ac.uk The conversion rates can be optimized by adjusting flow rates and CO2 pressure. durham.ac.uk

Chemoselective Synthesis Approaches for Substituted Phenyl Thiophene-2-carboxylates

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis, particularly for the construction of highly functionalized molecules like substituted phenyl thiophene-2-carboxylates.

Recent studies have demonstrated the chemoselective synthesis of novel thiophene derivatives. For example, the reaction of 1-phenylbutane-1,3-dione with phenyl isothiocyanate and ethyl 2-chloroacetate in the presence of potassium carbonate (K2CO3) can lead to the formation of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. nih.govnih.gov The reaction proceeds through an S-alkylated intermediate, and the configuration of this intermediate facilitates an intramolecular cyclization to selectively yield the thiophene derivative. nih.gov

Another approach involves the nucleophilic aromatic substitution (SNAr) of activated halogen or nitro groups on the thiophene ring. For instance, the synthesis of thieno[3,2-b]thiophenes has been achieved from 2,5-dicarbonyl 3-nitrothiophenes via nucleophilic aromatic substitution of the nitro group with thiolates. mdpi.com This method highlights the ability to selectively target a specific position on the thiophene ring for functionalization.

The table below summarizes a selection of chemoselective synthetic approaches for substituted thiophene-2-carboxylate derivatives.

| Starting Materials | Reagents and Conditions | Product | Reference |

| 1-phenylbutane-1,3-dione, phenyl isothiocyanate, ethyl 2-chloroacetate | K2CO3, DMF | ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | nih.govnih.gov |

| 3-chloro- or 3-bromo-substituted thiophene compounds, thioglycolic acid esters | Base | Thieno[3,2-b]thiophene derivatives | mdpi.com |

| 5-methyl-4-nitrothiophene-2-carboxylate | Dimethylformamide dimethyl acetal, THF | Intermediate for further functionalization | mdpi.com |

These advanced synthetic strategies underscore the progress in the field, enabling the creation of a diverse range of substituted phenyl thiophene-2-carboxylates with high precision and efficiency.

Reaction Mechanisms and Mechanistic Investigations of Phenyl Thiophene 2 Carboxylate Transformations

Proposed Mechanistic Pathways in Thiophene (B33073) Ring Formation

The synthesis of the thiophene ring, the core of phenyl thiophene-2-carboxylate (B1233283), can be achieved through several established mechanistic pathways. These routes typically involve the construction of the five-membered ring from acyclic precursors by introducing a sulfur atom.

One of the principal methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.comslideshare.net The proposed mechanism begins with the formation of a thione intermediate from one of the carbonyl groups. derpharmachemica.comslideshare.net This is followed by tautomerization and an intramolecular cyclization. The final step is a dehydration or elimination of H₂S, driven by the formation of the stable aromatic thiophene ring. derpharmachemica.comslideshare.net

Another significant route is the Fiesselmann thiophene synthesis . This reaction involves the condensation of thioglycolic acid derivatives with compounds like β-keto esters or α,β-acetylenic esters. derpharmachemica.comslideshare.net The mechanism proceeds through the formation of an intermediate that, upon treatment with a base, undergoes cyclization and subsequent dehydration to yield the substituted thiophene ring. derpharmachemica.com

The Gewald aminothiophene synthesis is another versatile method, although it produces 2-aminothiophenes. It involves the base-catalyzed condensation of a ketone (with an α-methylene group) and a β-ketonitrile, followed by cyclization with elemental sulfur. slideshare.net While not directly producing a carboxylate, the resulting amino group can be further modified.

These synthetic strategies allow for the precise placement of functionalities on the thiophene ring, which is essential for creating precursors to phenyl thiophene-2-carboxylate. researchgate.net

Nucleophilic Substitution and Coupling Reaction Mechanisms Involving Thiophene Carboxylates

Thiophene carboxylates undergo various substitution and coupling reactions, allowing for extensive functionalization. The mechanisms of these transformations are of significant interest.

Nucleophilic Aromatic Substitution (SNAr): The thiophene ring, particularly when activated by electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution. researchgate.netuoanbar.edu.iq The generally accepted mechanism is a two-step addition-elimination process. nih.govlibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. nih.govlibretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org The increased reactivity of thiophenes compared to their benzene (B151609) analogues (often over 1000 times more reactive) is attributed to the ability of the sulfur atom's d-orbitals to stabilize this anionic intermediate. uoanbar.edu.iq In the second step, the leaving group is eliminated, and the aromaticity of the thiophene ring is restored. nih.govlibretexts.org Computational studies on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) show this stepwise pathway, where the initial nucleophilic addition is followed by a proton transfer and subsequent elimination of the leaving group. nih.gov

Palladium-Catalyzed Coupling Reactions: Suzuki cross-coupling is a powerful tool for forming carbon-carbon bonds with thiophene derivatives. The reaction of 5-bromothiophene-2-carboxylate esters with various arylboronic acids proceeds via a standard catalytic cycle. nih.govmdpi.com The mechanism involves:

Oxidative Addition: The palladium(0) catalyst adds to the carbon-bromine bond of the thiophene ester.

Transmetalation: The aryl group is transferred from the boronic acid (in the form of a boronate complex) to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst.

Direct C-H arylation offers an alternative, atom-economical approach. Mechanistic studies suggest that in some cases, a palladium-catalyzed 1,4-migration can occur. researchgate.net For instance, in the reaction of 2-(2-bromoaryl)thiophenes, the palladium catalyst can migrate from the aryl C-Br bond to the β-position (C3) of the thiophene ring before a concerted metalation-deprotonation step with the coupling partner leads to the final product. researchgate.net

Iodocyclization Reaction Mechanisms and Regioselectivity

Iodocyclization reactions are effective for synthesizing fused heterocyclic systems from acyclic precursors containing a thiophene moiety. The mechanism and regioselectivity are key aspects of these transformations.

For substrates like 3-alkynylthiophene-2-carboxylic acids, the iodocyclization proceeds via an electrophilic mechanism. researchgate.net The proposed pathway begins with the coordination of an electrophilic iodine species (like I⁺ from I₂) to the alkyne, forming a cyclic iodonium (B1229267) ion intermediate. researchgate.netnih.gov The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion. The regioselectivity of this attack determines the size of the newly formed ring. In the case of 3-(phenylethynyl)thiophene-2-carboxylic acid, a regioselective 6-endo-dig cyclization occurs, where the carboxylate oxygen attacks the internal carbon of the alkyne, leading to a six-membered thienopyranone ring. researchgate.net This pathway is favored over a potential 5-exo-dig cyclization. researchgate.net

A similar mechanism is observed in the iodocyclization of 2-alkynylthioanisoles. nih.govresearchgate.net An electrophile-mediated cyclization forms a cationic intermediate, which then undergoes demethylation by the iodide anion to yield the 3-iodobenzothiophene product. nih.gov The regioselectivity of these reactions is crucial for the synthesis of specific isomers and can sometimes be influenced by the solvent system. researchgate.net

Table 1: Regioselectivity in Iodocyclization of Thiophene Derivatives

| Substrate | Reagents | Cyclization Mode | Product Type | Reference |

| 3-(Phenylethynyl)thiophene-2-carboxylic acid | I₂, NaHCO₃, MeCN | 6-endo-dig | Thieno[2,3-c]pyran-7-one | researchgate.net |

| 2-(Phenylethynyl)thiophene-3-carboxylic acid | I₂, NaHCO₃, MeCN | 6-endo-dig | Thieno[3,2-c]pyran-4-one | researchgate.net |

| 2-Alkynylthioanisoles | I₂ | 5-exo-dig | 3-Iodobenzothiophene | nih.gov |

Proton Abstraction and Carbon Dioxide Insertion Mechanisms in Carboxylation

The direct carboxylation of a thiophene C-H bond with carbon dioxide is a key transformation for synthesizing thiophene-2-carboxylic acid derivatives. The mechanism generally involves two critical steps: C-H bond activation (proton abstraction) and C-C bond formation (CO₂ insertion). mdpi.commdpi.com

In base-mediated systems, such as those using carbonate and carboxylate salts, the reaction is initiated by the cleavage of a weakly acidic C-H bond on the thiophene ring. mdpi.com A feasible mechanism proposes an initial proton abstraction by the base to form a thiophene carbanion. mdpi.comresearchgate.net This deprotonation step is often slow and has a higher activation energy barrier than the subsequent step. mdpi.comresearchgate.net The resulting carbon-centered nucleophile then rapidly attacks the electrophilic carbon of CO₂, leading to the formation of the thiophene carboxylate. mdpi.comresearchgate.net

When a transition metal catalyst like palladium acetate (B1210297) is used, the mechanism follows a different pathway. mdpi.com It includes:

C-H Bond Cleavage: The palladium complex interacts with the thiophene C-H bond to form a palladium-carbon bond.

Acetic Acid Removal: A molecule of acetic acid is eliminated.

CO₂ Insertion: The CO₂ molecule inserts into the palladium-carbon bond.

Density functional theory (DFT) calculations suggest that for the palladium-catalyzed reaction, the CO₂ insertion step is the rate-determining step of the entire process, in contrast to some base-mediated systems where C-H activation is rate-limiting. mdpi.com

Table 2: Comparison of Proposed Carboxylation Mechanisms

| Method | Key Steps | Proposed Rate-Determining Step | Reference |

| Base-Mediated (Carbonate/Carboxylate) | 1. Proton Abstraction2. CO₂ Insertion | C–H Deprotonation (Proton Abstraction) | mdpi.comresearchgate.net |

| Palladium-Catalyzed | 1. C–H Bond Cleavage2. Acetic Acid Removal3. CO₂ Insertion | CO₂ Insertion | mdpi.com |

Kinetics and Reaction Rate Analysis of this compound Reactions

Kinetic studies provide quantitative data on reaction rates and help elucidate mechanisms. The aminolysis of 4-nitrophenyl 2-thiophenecarboxylate with secondary alicyclic amines has been investigated to understand the reaction mechanism through linear free energy relationships. researchgate.net

The reaction follows second-order kinetics, and Brønsted-type plots (log k₂ vs. amine pKa) are linear, yielding a high βnuc value of 0.92. researchgate.net A large βnuc value (close to 1.0) indicates a significant development of positive charge on the nitrogen atom of the amine in the transition state. This suggests that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). researchgate.net

Furthermore, the reaction of piperidine (B6355638) with a series of substituted phenyl 2-thiophenecarboxylates yields a linear Hammett plot when σ⁻ constants are used, with a large ρ value of 3.11. researchgate.net A large, positive ρ value signifies that the reaction is highly sensitive to substituents on the leaving group and that a negative charge develops on the leaving group in the rate-determining step.

The combination of a large βnuc and a large ρ value strongly suggests that the rate-determining step for the aminolysis of this compound is the breakdown of the tetrahedral intermediate to form the final products. researchgate.net

Table 3: Kinetic Data for Aminolysis of this compound Derivatives

| Reaction | Kinetic Parameter | Value | Mechanistic Implication | Reference |

| 4-Nitrophenyl 2-thiophenecarboxylate + Secondary Amines | Brønsted βnuc | 0.92 | Stepwise mechanism with significant N-C bond formation in the transition state. | researchgate.net |

| Substituted Phenyl 2-thiophenecarboxylates + Piperidine | Hammett ρ | 3.11 | Rate-determining breakdown of the tetrahedral intermediate with significant C-O bond cleavage. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Phenyl Thiophene 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of phenyl thiophene-2-carboxylate (B1233283) derivatives.

In ¹H NMR spectra, protons on the thiophene (B33073) and phenyl rings typically appear in the aromatic region (δ 6.8–8.2 ppm). The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern on both rings. For instance, in ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives, ¹H NMR signals have been identified for specific protons, such as a triplet at δ 5.92 ppm and a quartet at δ 3.84 ppm, corresponding to the ethyl group. researchgate.net For the parent 2-thiophenecarboxylic acid, proton signals are observed in acetone-d₆ solvent. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbonyl carbon of the ester or carboxylate group is particularly diagnostic, appearing significantly downfield (e.g., ~163 ppm). rsc.org The carbons of the aromatic rings display signals in the approximate range of δ 120-150 ppm. rsc.orgresearchgate.net For example, in 2-(phenylethynyl)thiophene, distinct signals for the thiophene and phenyl carbons are readily assigned. rsc.org

| Atom Type | Technique | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Thiophene Ring Protons | ¹H NMR | 7.0 - 8.2 | Shifts and multiplicity depend on substitution. researchgate.net |

| Phenyl Ring Protons | ¹H NMR | 7.2 - 7.8 | Pattern depends on substitution (e.g., para, meta). rsc.org |

| Carbonyl Carbon (Ester) | ¹³C NMR | 160 - 165 | Characteristic downfield shift. researchgate.netrsc.org |

| Thiophene Ring Carbons | ¹³C NMR | 125 - 145 | Substituent effects can be significant. researchgate.net |

| Phenyl Ring Carbons | ¹³C NMR | 126 - 144 | Quaternary carbons may be less intense. researchgate.net |

¹⁹F NMR: For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it ideal for analysis. alfa-chemistry.comresearchgate.net A key advantage of ¹⁹F NMR is its wide chemical shift range (over 400 ppm), which minimizes signal overlap and provides high sensitivity to subtle changes in the fluorine atom's local electronic environment. nih.gov This technique is instrumental in confirming the incorporation of fluorine into the molecular structure and can be used to monitor ligand-protein binding interactions, as the fluorine signal provides a clear window free from background interference from biological macromolecules. researchgate.net The chemical shifts are influenced by electronic effects, with electron-donating groups causing upfield shifts and electronegative substituents causing downfield shifts. alfa-chemistry.com

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound derivatives, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretching vibration of the ester group. This typically appears as a strong peak in the region of 1700–1720 cm⁻¹. researchgate.net Other key vibrations include:

C-O Stretching: The ester C-O single bond stretches are usually observed in the 1300–1000 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are typically seen just above 3000 cm⁻¹. researchgate.net

Thiophene Ring Vibrations: The C-C and C-S stretching vibrations within the thiophene ring occur at specific frequencies. For 2-substituted thiophenes, C-C stretching bands are observed in the 1532-1347 cm⁻¹ range. iosrjournals.org The C-S stretching mode is often found between 710 and 608 cm⁻¹. iosrjournals.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings provide information about the substitution pattern and appear below 900 cm⁻¹. iosrjournals.org

FT-IR analysis of related compounds like 2-thiophene carboxylic acid and its thiourea (B124793) derivatives has been successfully correlated with data from density functional theory (DFT) calculations to assign vibrational modes accurately. iosrjournals.orgmdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3120 - 3000 | Medium-Weak |

| Ester C=O Stretch | 1720 - 1700 | Strong |

| Thiophene Ring C-C Stretch | 1530 - 1350 | Medium |

| Ester C-O Stretch | 1300 - 1050 | Medium-Strong |

| C-S Stretch | ~710 - 600 | Weak-Medium |

Ultraviolet–Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated systems like this compound.

The UV-Vis spectrum of these compounds is characterized by absorption bands arising from π→π* electronic transitions within the delocalized π-system that extends across the thiophene and phenyl rings. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. diva-portal.org For example, studies on thiophene-based donor-acceptor ligands show that increasing the planarity and conjugation of the π-system leads to a spectroscopic red-shift (a shift to longer wavelengths) of the dominant absorption peak. diva-portal.org

The electronic properties and absorption spectra can be influenced by substituents on either ring and by the solvent polarity. nih.gov In some derivatives, such as 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, the extended π-conjugation results in absorption maxima around 420 nm in THF. Computational methods like time-dependent DFT are often employed to calculate electronic transitions and interpret experimental spectra, elucidating how different structural modifications alter the electronic states and absorption properties. diva-portal.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

For a this compound derivative, the mass spectrum will show a molecular ion peak (M⁺) that confirms its molecular weight. For example, the related compound 2-phenylthiophene (B1362552) has a molecular weight of 160.24 g/mol , which is readily identified in its mass spectrum. nist.gov

The fragmentation of the molecular ion provides structural insights. Common fragmentation pathways for this compound would likely involve the cleavage of the ester bond. This could lead to fragment ions corresponding to:

The thiophene-2-carbonyl cation, [C₄H₃S-CO]⁺.

The phenoxy radical or cation, [C₆H₅O]• or [C₆H₅O]⁺.

Loss of carbon monoxide (CO) from the acylium ion.

High-resolution mass spectrometry (HRMS) can determine the molecular formula of the parent compound and its fragments with very high accuracy. rsc.org

| Fragment Ion | Plausible Structure | Notes |

|---|---|---|

| [M]⁺ | C₁₁H₈O₂S⁺ | Molecular Ion |

| [M - C₆H₅O]⁺ | C₅H₃OS⁺ | Loss of the phenoxy group |

| [M - CO]⁺• | C₁₀H₈OS⁺• | Loss of carbon monoxide |

| [C₄H₃S]⁺ | Thienyl cation | Fragmentation of the thiophene ring |

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For this compound derivatives, a key structural parameter revealed by X-ray crystallography is the dihedral angle between the planes of the phenyl and thiophene rings. This angle is critical as it dictates the degree of orbital overlap between the two aromatic systems, which in turn influences the electronic properties, such as the extent of π-conjugation. nih.gov

Crystallographic studies on related structures, such as N'-(2-phenylacetyl)thiophene-2-carbohydrazide monohydrate, provide detailed atomic coordinates and displacement parameters. ksu.edu.sa These analyses reveal the conformation of the molecule in the solid state and how molecules pack together in the crystal lattice, often stabilized by hydrogen bonds or other intermolecular forces. Such studies have identified compounds crystallizing in systems like the monoclinic space group C2/c. ksu.edu.sa

Computational Chemistry and Theoretical Studies on Phenyl Thiophene 2 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of electron distribution and molecular energies. For phenyl thiophene-2-carboxylate (B1233283) systems, these methods are used to predict geometry, reactivity, and spectroscopic properties, providing a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to thiophene (B33073) derivatives to study their molecular geometry and electronic properties. nih.govniscpr.res.in Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to perform calculations that yield optimized molecular structures, vibrational frequencies, and other key parameters. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity and electronic properties. libretexts.orgyoutube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity and a greater potential for intramolecular charge transfer. niscpr.res.innih.gov

In studies of phenyl thiophene-2-carboxylate analogues, FMO analysis reveals how substituents and structural changes affect these energy levels. For example, in one derivative, ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the calculated HOMO and LUMO energies were -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov For a 2-(2-phenylanthracen-9-yl)thiophene derivative, the energy gap was found to be 2.299 eV, indicating significant potential for charge transfer within the molecule. niscpr.res.in The distribution of these orbitals is also informative; typically, the HOMO is spread across the molecule, while the LUMO may be localized on a specific ring or substituent, indicating the likely sites for electronic transitions. nih.govniscpr.res.in

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | nih.gov |

| 2-(2-phenylanthracen-9-yl)thiophene derivative | Not Specified | Not Specified | 2.299 | niscpr.res.in |

| 3-amino thiophene-2-carboxamide derivatives | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 - 3.83 | nih.gov |

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution across a molecule. walisongo.ac.idlibretexts.org These maps illustrate the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). youtube.com ESP analysis is crucial for predicting how a molecule will interact with other molecules, particularly in identifying sites for nucleophilic and electrophilic attack. researchgate.net

For thiophene carboxylate derivatives, ESP maps help to qualitatively demonstrate the charge distribution and identify reactive areas. nih.gov In a study of methyl 3-amino-4-(aryl)thiophene-2-carboxylates, ESP analysis was performed to observe the electrostatic potential. researchgate.net Typically, regions with negative potential, often colored red or orange, are associated with electronegative atoms like oxygen and are susceptible to electrophilic attack. Conversely, regions with positive potential, colored blue, indicate electron-deficient areas prone to nucleophilic attack. researchgate.netyoutube.com

The Electron Localization Function (ELF) is a method used in computational chemistry to analyze the degree of electron localization, providing a clear picture of chemical bonding and electron pairs. nih.gov It maps the probability of finding an electron near another electron with the same spin, which helps to distinguish core electrons, covalent bonds, and lone pairs.

ELF assessments have been specifically computed for derivatives such as methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate and methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate. researchgate.net Such analyses provide a detailed understanding of the chemical bonding environment within the this compound framework, complementing other electronic structure methods like FMO and ESP. researchgate.netnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), often shortened to Atoms-in-Molecules (AIM), is a model that uses the topology of the electron density to define chemical concepts such as atoms and chemical bonds. wikipedia.org This analysis can characterize the nature of atomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds.

AIM analysis has been applied to substituted thiophene-2-carboxylate systems to provide a rigorous definition of the chemical bonds and atomic interactions within the molecule. researchgate.net For example, a study on methyl 3-amino-4-(aryl)thiophene-2-carboxylates utilized AIM analysis to further characterize the molecular structure and bonding, offering deeper insights than what can be gleaned from molecular geometry alone. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational flexibility and stability of a molecule by solving Newton's equations of motion for the system.

In the context of this compound derivatives, MD simulations are particularly useful for assessing the stability of different conformations and their interactions with other molecules, such as proteins. researchgate.netnih.gov For instance, a 200-nanosecond MD simulation was performed on methyl 3-amino-4-(aryl)thiophene-2-carboxylate compounds to evaluate their binding stability with a target protein. researchgate.net Such simulations can reveal how the compound behaves in a dynamic environment, providing insights into its structural stability and potential as a ligand. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, researchers can identify and analyze the nature and extent of various close contacts that govern crystal packing. For derivatives of this compound, this analysis reveals the dominant forces responsible for stabilizing the crystal structure.

These studies use 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. The plots show the relative contributions of different types of interactions to the total Hirshfeld surface area. For instance, sharp, distinct spikes in the fingerprint plot for O···H/H···O contacts signify strong hydrogen bonding interactions, while more diffuse distributions are characteristic of weaker van der Waals contacts like H···H and C···H. nih.gov In some thiophene derivatives, C—H···π interactions are present, while classic π–π stacking interactions between aromatic rings may be absent. iucr.org The deep-red spots visible on the dnorm surface map are indicative of close intermolecular contacts, often corresponding to hydrogen bonds. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound Derivatives

| Intermolecular Contact | Contribution (%) in 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide iucr.org | Contribution (%) in Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate nih.govresearchgate.netnih.gov | Contribution (%) in (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone nih.gov |

|---|---|---|---|

| H···H | 47.6 | 55.3 | 39.3 |

| C···H / H···C | 33.4 | - | 20.1 |

| O···H / H···O | 11.6 | 13.7 | 15.6 |

| S···H / H···S | - | - | 16.9 |

Fukui Function Analysis for Predicting Reactive Sites

Fukui function analysis is a key tool within Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes, thereby indicating susceptibility to electrophilic, nucleophilic, or radical attack. The condensed Fukui function simplifies this by assigning a value to each atomic site. ias.ac.in

For thiophene derivatives, Fukui function calculations can pinpoint specific atoms that are most likely to participate in chemical reactions. In a study on ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the analysis showed that the C4 atom of the thiophene ring is the most reactive site for a nucleophilic attack. nih.govresearchgate.netnih.gov Conversely, the nitrogen atom (N9) was identified as the most probable site for an electrophilic attack. nih.govresearchgate.netnih.gov In a related enamine derivative, ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the most reactive site for nucleophilic attack shifted to the C3 atom, while the C1 atom was predicted to be the most susceptible to electrophilic attack. nih.govresearchgate.netnih.gov

These predictions are crucial for understanding the chemical behavior of this compound systems and for designing synthetic pathways. The electron-rich nature of the thiophene ring, influenced by its substituents, governs this reactivity. researchgate.net For example, the carbonyl carbon of the carboxylate group is generally prone to nucleophilic attack. researchgate.net By calculating the values for ƒk+ (for nucleophilic attack), ƒk- (for electrophilic attack), and ƒk0 (for radical attack), a detailed reactivity map of the molecule can be constructed.

Computational Predictions of Optical and Electronic Properties

Theoretical calculations, particularly those using DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting the optical and electronic properties of this compound and its analogs. These studies provide insights into characteristics like Frontier Molecular Orbitals (HOMO and LUMO), energy gaps, and absorption spectra, which are vital for applications in materials science, such as organic electronics. mdpi.comnih.govresearchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the molecule's electronic behavior and optical properties. nih.gov For thiophene-based compounds, this gap can be tuned by altering the substituents on the phenyl or thiophene rings. Electron-donating or electron-withdrawing groups can modify the energy levels of the HOMO and LUMO, thereby changing the electronic absorption wavelength. nih.gov

Studies on various p-phenyl substituted ethenyl-thiophenes have shown that the HOMO-LUMO energy gap decreases when the electron-donating or electron-withdrawing character of the substituent increases. nih.gov The electronic cloud in the HOMO is often spread across the entire molecule, particularly on the phenyl and thiophene rings, while the LUMO distribution depends on the nature of the substituents. mdpi.com This charge transfer character is fundamental to the molecule's potential use in optoelectronic devices. TD-DFT calculations can simulate the UV-Vis absorption spectra, predicting the maximum absorption wavelengths (λmax) that correspond to electronic transitions, typically the HOMO→LUMO transition. researchgate.net

Table 2: Predicted Electronic Properties of Thiophene-based Chromophores

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| FICR | -5.29 | -3.31 | 1.98 |

| FICD1 | -5.26 | -3.36 | 1.90 |

| FICD2 | -5.33 | -3.60 | 1.73 |

| FICD3 | -5.29 | -3.44 | 1.85 |

| FICD4 | -5.27 | -3.36 | 1.91 |

| FICD5 | -5.29 | -3.55 | 1.75 |

Data adapted from a computational study on cyclopenta[c]thiophene chromophores for comparison of electronic properties. nih.gov

Theoretical Investigations of Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is widely used in drug discovery to estimate the binding affinity and interaction patterns of potential drug candidates. researchgate.net Thiophene carboxylate derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various biological targets. nih.govnih.gov

These studies calculate a docking score, typically in kcal/mol, which represents the binding affinity; a more negative score indicates a stronger and more favorable interaction. researchgate.netniscpr.res.in For example, derivatives of ethyl-2-amino-4-phenylthiophene-3-carboxylate were docked against the bacterial enzyme GlcN-6-P synthase, with some compounds showing lower (i.e., better) binding energies than the standard drug fluconazole. researchgate.net

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. niscpr.res.in In studies involving thiophene-2-carboxamide derivatives and antioxidant protein receptors (PDB ID: 2AS1), specific compounds showed high binding scores, indicating a strong interaction with the protein's active site. nih.gov These computational predictions are essential for rational drug design, allowing for the prioritization of compounds for synthesis and further biological testing.

Table 3: Molecular Docking Results for Thiophene Derivatives with Protein Targets

| Ligand | Protein Target | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Thiophene Derivative (COM1) | AmpC beta-lactamase | -3.7857 | - |

| Co-Crystal Ligand | AmpC beta-lactamase | -2.3260 | TYR150, SER64, LYS315, THR316 |

| Thiophene-2-carboxamide (3b) | Antioxidant Protein (2AS1) | High Binding Score | Not specified |

| Thiophene-2-carboxamide (3c) | Antioxidant Protein (2AS1) | High Binding Score | Not specified |

| Ethyl-2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate (NR3) | GlcN-6-P synthase (1JXA) | -9.2 | Not specified |

| Ethyl-2-amino-4-(3-aminophenyl)thiophene-3-carboxylate (NR6) | GlcN-6-P synthase (1JXA) | -9.0 | Not specified |

| Fluconazole (Standard) | GlcN-6-P synthase (1JXA) | -7.9 | Not specified |

Data compiled from studies on various thiophene derivatives to illustrate typical docking results. nih.govniscpr.res.inresearchgate.net

In silico assessment of drug-likeness is a critical step in modern drug discovery, used to filter compound libraries and prioritize candidates with favorable pharmacokinetic properties. Lipinski's Rule of Five is a widely used guideline to evaluate whether a chemical compound is likely to be an orally active drug in humans. drugbank.comwikipedia.org The rule establishes criteria based on physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME). wikipedia.org

The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds). drugbank.comwikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). drugbank.comwikipedia.org

A molecular mass less than 500 daltons. drugbank.comwikipedia.org

An octanol-water partition coefficient (log P) not greater than 5. drugbank.comwikipedia.org

A compound is considered to have good drug-like properties if it violates no more than one of these rules. drugbank.com Computational tools like SwissADME can be used to calculate these properties for this compound and its derivatives. ekb.eg Adherence to Lipinski's rules suggests a higher probability of good oral bioavailability. While the rule is a valuable filter, it is important to note that it does not predict pharmacological activity, and some effective drugs, particularly natural products or substrates for biological transporters, may not adhere to these guidelines. wikipedia.orgetflin.com

Table 4: Lipinski's Rule of Five Parameters

| Parameter | Guideline |

|---|---|

| Molecular Mass | < 500 Da |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| Log P (Lipophilicity) | ≤ 5 |

| Molar Refractivity | 40 - 130 |

This table outlines the standard criteria for Lipinski's Rule of Five. scfbio-iitd.res.in

Applications of Phenyl Thiophene 2 Carboxylate in Materials Science

Development of Conductive Polymers and Organic Electronics

The field of organic electronics relies on the development of novel semiconducting and conducting organic materials. Polythiophenes, a class of polymers derived from thiophene (B33073) monomers, are among the most studied conductive polymers due to their excellent environmental and thermal stability, as well as their tunable electronic properties. beilstein-journals.orgrsc.org The electrical conductivity of polythiophenes arises from the delocalization of electrons along the conjugated polymer backbone, a state that can be enhanced through doping with oxidizing agents. wikipedia.org

While the direct polymerization of phenyl thiophene-2-carboxylate (B1233283) to form a conductive polymer is not extensively documented in the literature, the principles of polythiophene synthesis suggest its potential as a monomer. The polymerization of thiophene derivatives can be achieved through electrochemical methods, where the monomer is oxidized to form radical cations that subsequently couple to form polymer chains. wikipedia.org The electronic properties of the resulting polymer, such as its conductivity and optical bandgap, are highly dependent on the nature of the substituents on the thiophene ring.

The phenyl and carboxylate groups in phenyl thiophene-2-carboxylate would be expected to influence the properties of the corresponding polymer. The electron-withdrawing nature of the carboxylate group could affect the oxidation potential of the monomer and the electronic structure of the polymer. Research on poly(alkyl thiophene-3-carboxylates) has shown that the presence of a carbonyl group directly attached to the thiophene ring influences the polymer's properties. acs.org Furthermore, the phenyl group can impact the polymer's morphology and solubility, which are crucial factors for its processability and performance in electronic devices. frontiersin.org

Although specific data on the conductivity of poly(this compound) is scarce, the broader family of polythiophenes has demonstrated conductivities ranging from less than 1 S/cm to over 1000 S/cm upon doping. wikipedia.org The development of new thiophene-based polymers continues to be an active area of research, with the goal of creating materials with improved processability, stability, and electrical performance for applications in flexible displays, printable circuits, and other organic electronic devices. rsc.org

Integration into Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are a cornerstone in the development of active materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors used. acs.org While direct applications of this compound in OFETs and OLEDs are not widely reported, the structural motifs it contains are prevalent in high-performance organic electronic materials.

| Device Type | Role of Thiophene Derivatives | Key Properties Influenced by Molecular Structure |

| OFETs | Active semiconductor layer (p-type or n-type) | Charge carrier mobility, on/off ratio, threshold voltage, air stability |

| OLEDs | Emissive layer (emitter), Host material, Charge transport layers | Emission color, quantum efficiency, device lifetime, turn-on voltage |

Design and Synthesis of Thiophene-based Liquid Crystals

The incorporation of thiophene rings into the molecular structure of liquid crystals has been a fruitful area of research, leading to materials with unique mesomorphic and physical properties. kyoto-u.ac.jp this compound serves as a valuable core structure for the design and synthesis of such liquid crystalline materials. The rigid and planar nature of the thiophene and phenyl rings, combined with the polar ester linkage, provides the necessary molecular anisotropy for the formation of liquid crystalline phases. mdpi.com

One notable example is the calamitic mesogen 4-((4-(decyloxy) phenoxy) carbonyl) this compound, which has been synthesized and shown to exhibit a nematic phase. researcher.life The presence of a terminal alkoxy chain is crucial for the observation of mesomorphism in this system. The interplay between the rigid core and the flexible terminal chains dictates the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. kyoto-u.ac.jpmdpi.com

The dielectric anisotropy of these materials is also influenced by the presence of the sulfur atom in the thiophene ring, which can be advantageous for display applications. The ability to tune the mesomorphic properties through synthetic modification makes this compound and its derivatives promising candidates for applications in liquid crystal displays (LCDs) and other electro-optical devices.

| Compound Structure | Observed Mesophase(s) | Key Structural Features |

| 4-((4-(decyloxy) phenoxy) carbonyl) this compound | Nematic | Calamitic (rod-like) shape, terminal alkoxy chain |

| Chiral esters containing the phenyl...thiophene-2-carboxylate core | Chiral Smectic (e.g., SmC*) | Presence of a chiral center |

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Materials

This compound and its derivatives have emerged as promising components in the development of organic dyes for dye-sensitized solar cells (DSSCs) and other photovoltaic applications. In DSSCs, an organic dye acts as a sensitizer, absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The molecular structure of the dye is critical for efficient light harvesting, electron injection, and dye regeneration. researchgate.net

The phenyl and thiophene moieties in this compound can function as part of the π-conjugated spacer that connects an electron donor group to an electron acceptor/anchoring group in a typical D-π-A dye structure. The thiophene unit, in particular, is often used as a π-linker due to its ability to lower the HOMO-LUMO gap and red-shift the absorption spectrum of the dye, leading to better light-harvesting efficiency. mdpi.com

In addition to DSSCs, thiophene-based materials are also used in organic photovoltaic (OPV) cells, typically in bulk heterojunction devices where they are blended with a fullerene derivative or other electron acceptor. The introduction of oligothiophenes has been shown to improve the performance of OPV cells by enhancing UV-vis absorption and promoting favorable energy level alignment. While specific studies on the use of this compound in OPV active layers are limited, its constituent parts are well-established in the design of efficient photovoltaic materials.

| Application | Role of Thiophene-2-carboxylate Moiety | Impact on Device Performance |

| DSSC | Part of π-conjugated spacer in D-π-A dyes, Potential anchoring group | Enhanced light harvesting, Improved electron injection efficiency |

| OPV | Component of donor or acceptor material in the active layer | Tunable energy levels, Improved absorption spectrum |

Exploration in Photochromic and Luminescence Switching Materials

Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property makes them attractive for applications such as optical data storage, smart windows, and molecular switches. Diarylethenes are a prominent class of photochromic compounds, and the incorporation of thiophene rings into their structure has been shown to be highly effective. acs.org

While direct research on the photochromic properties of this compound is not abundant, the fundamental principles of diarylethene chemistry suggest its potential as a building block for such materials. A typical diarylethene consists of two aryl groups connected by a perfluorocyclopentene or other ethene bridge. Upon irradiation with UV light, a photocyclization reaction occurs, leading to a colored, closed-ring isomer. This process is reversible, and the open-ring isomer can be regenerated by irradiation with visible light. wikipedia.orgacs.org

The phenyl and thiophene groups of this compound could serve as the aryl moieties in a diarylethene structure. The electronic properties of these groups, as well as the substituents on them, would influence the absorption spectra of both the open and closed forms, as well as the quantum yields of the photochromic reactions. nih.gov

Furthermore, some photochromic materials also exhibit changes in their luminescence properties upon photoisomerization, leading to fluorescence switching. This dual-functional behavior is highly desirable for advanced applications. Thiophene-based bent-shaped molecules have been synthesized and shown to exhibit strong blue fluorescence. The ability to modulate this fluorescence through an external stimulus like light would open up possibilities for creating novel luminescence switching materials.

Role in Chemo- and Biosensors

The development of selective and sensitive chemosensors for the detection of various analytes, such as metal ions and biomolecules, is a crucial area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Thiophene-based compounds have been extensively explored as building blocks for the design of fluorescent and colorimetric chemosensors. researchgate.net The this compound scaffold offers a versatile platform for the synthesis of such sensors.

The thiophene ring and the carboxylate group can act as binding sites for metal ions. For example, metal-directed coordination polymers based on thiophene-carboxylate ligands and nickel(II) ions have been shown to function as multifunctional electrochemical and fluorescent sensors for the detection of various analytes. journalskuwait.org The coordination of a metal ion to the sensor molecule can lead to changes in its photophysical properties, such as a shift in the absorption or emission wavelength, or an enhancement or quenching of the fluorescence intensity. This change in the optical signal allows for the quantitative detection of the target analyte.

Derivatives of thiophene-2-carboxylic acid, such as thiophene-2-carboxylic acid hydrazide, have been used to synthesize Schiff base chemosensors. These sensors have demonstrated the ability to selectively detect specific metal ions, such as Hg2+. acs.org The design of these sensors often involves a modular approach, where a recognition unit (the part of the molecule that binds to the analyte) is linked to a signaling unit (the part of the molecule that produces the optical response). The phenyl and thiophene rings can be part of the signaling unit, while the carboxylate group or a derivative thereof can serve as the recognition site.

The versatility of the this compound structure allows for the introduction of various functional groups to fine-tune the selectivity and sensitivity of the chemosensor for a particular analyte. This makes it a valuable building block for the development of next-generation chemo- and biosensors.

| Sensor Type | Analyte Detected | Detection Principle |

| Fluorescent Chemosensor | Metal Ions (e.g., Al3+, Zn2+) | Change in fluorescence intensity or wavelength upon ion binding |

| Colorimetric Chemosensor | Anions (e.g., Cyanide) | Visible color change upon interaction with the analyte |

| Electrochemical Sensor | Various analytes | Change in electrochemical properties upon analyte binding |

Development of Electrochromic Devices

Electrochromic materials are capable of changing their color in response to an applied electrical potential. This property is utilized in a variety of applications, including smart windows, anti-glare mirrors, and electronic displays. youtube.com Polythiophenes and their derivatives are a well-known class of electrochromic materials due to their ability to undergo reversible redox reactions that are accompanied by distinct color changes. youtube.com

While the electrochromic properties of poly(this compound) have not been extensively studied, the behavior of related thiophene-based polymers provides valuable insights into its potential in this area. The electrochromism in polythiophenes arises from the transition between the neutral (colored) and oxidized (doped, often transmissive) states of the polymer backbone. The color of the neutral polymer and the contrast between the two states can be tuned by modifying the chemical structure of the monomer.

The coloration efficiency is a key parameter for evaluating the performance of an electrochromic material, and it relates the change in optical density to the amount of charge injected or extracted. daneshyari.com Research on various electrochromic polymers has shown that high coloration efficiencies can be achieved through careful molecular design. The phenyl and carboxylate substituents on the thiophene ring in this compound would be expected to influence the electronic and steric properties of the corresponding polymer, thereby affecting its electrochromic behavior, including the switching speed, color contrast, and long-term stability. The development of new electrochromic materials with improved performance remains an active area of research, and the exploration of novel thiophene-based monomers like this compound could lead to advancements in this field.

Role in Advanced Organic Synthesis and Computational Drug Design

Phenyl Thiophene-2-carboxylates as Versatile Synthetic Intermediates and Building Blocks

Phenyl thiophene-2-carboxylates serve as fundamental building blocks in the synthesis of a wide array of organic compounds. The thiophene (B33073) ring, a bioisostere of the phenyl ring, offers distinct electronic and steric properties that are advantageous in drug design. The ester functionality at the 2-position and the phenyl group provide reactive sites for various chemical transformations, enabling the construction of more complex molecular architectures.

One of the key reactions involving these intermediates is the Suzuki cross-coupling reaction. For instance, phenethyl 5-bromothiophene-2-carboxylate, derived from 5-bromothiophene-2-carboxylic acid, can be reacted with various arylboronic acids to produce a series of phenethyl 5-arylthiophene-2-carboxylate derivatives nih.gov. This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds and allows for the introduction of diverse aryl substituents onto the thiophene ring nih.gov.

The versatility of phenyl thiophene-2-carboxylates is further demonstrated in their use to create thiophene carboxamide scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities mdpi.comnih.gov. The synthesis often involves the reaction of a thiophene-2-carboxylic acid derivative with an appropriate amine, leading to the formation of an amide bond. This modular approach allows for the systematic variation of substituents on both the thiophene and the phenyl rings, facilitating the exploration of structure-activity relationships (SAR) researchgate.net.

Below is a table summarizing synthetic transformations involving Phenyl thiophene-2-carboxylate (B1233283) derivatives:

| Starting Material | Reagents and Conditions | Product | Application |

| 5-bromothiophene-2-carboxylic acid | 2-Phenylethanol, DCC, DMAP | Phenethyl 5-bromothiophene-2-carboxylate | Intermediate for Suzuki coupling |

| Phenethyl 5-bromothiophene-2-carboxylate | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | Phenethyl 5-arylthiophene-2-carboxylates | Spasmolytic agents |

| 5-bromothiophene-2-carboxylic acid | Pyrazin-2-amine, TiCl₄, pyridine | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Intermediate for Suzuki coupling |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/pinacol esters, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Nonlinear optical materials |

Synthesis of Complex Thiophene-Containing Scaffolds for Medicinal Chemistry Research

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and phenyl thiophene-2-carboxylates are instrumental in the synthesis of complex thiophene-containing molecules with therapeutic potential researchgate.netnih.gov. These scaffolds are found in a variety of drugs and clinical candidates, highlighting their importance in drug discovery nih.gov.

Anticancer Agents:

A notable application is in the synthesis of anticancer agents. For example, thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer compound nih.gov. By mimicking the trimethoxyphenyl moiety of CA-4, researchers have synthesized phenyl-thiophene-carboxamide compounds with significant cytotoxic effects against various cancer cell lines, including Hep3B nih.gov. The thiophene ring in these compounds enhances their ability to interact with biological targets such as tubulin nih.gov.